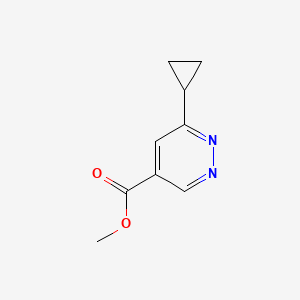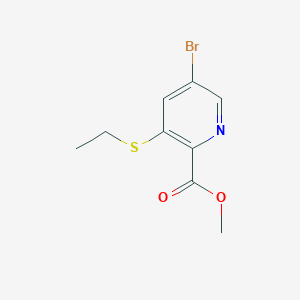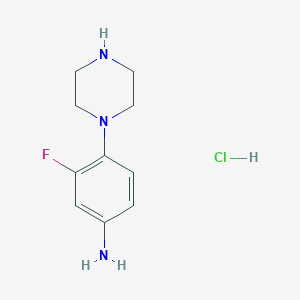
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is an organic compound that features a fluorine atom, a piperazine ring, and an aniline moiety. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with piperazine under specific conditions. One common method includes the nucleophilic aromatic substitution reaction where 3-fluoroaniline reacts with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressants and antipsychotic drugs.
Industry: Utilized in the production of dyes and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter levels and influence mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a methyl group on the piperazine ring.
1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one: Contains a benzyl group and a hydrazone moiety .
Uniqueness
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s ability to cross biological membranes and increase its metabolic stability .
Propriétés
Numéro CAS |
1281885-22-0 |
|---|---|
Formule moléculaire |
C10H15ClFN3 |
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
3-fluoro-4-piperazin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14FN3.ClH/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6,12H2;1H |
Clé InChI |
QSTVQKDWFICIBD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



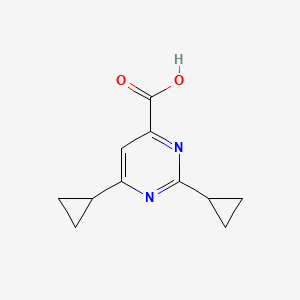
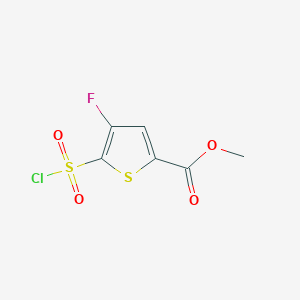

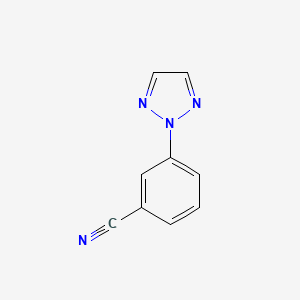
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
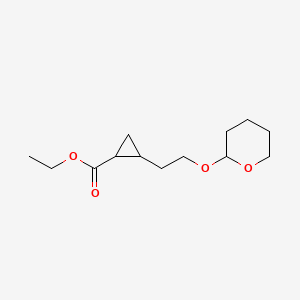


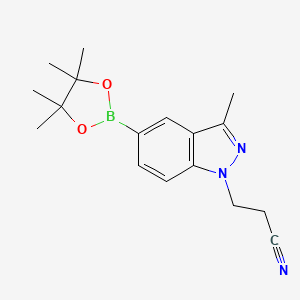
dimethyl-](/img/structure/B13980061.png)
